molecular formula C18H15F3N4O2S B2704512 3-methoxy-N-((5-thioxo-4-(3-(trifluoromethyl)phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 391886-80-9

3-methoxy-N-((5-thioxo-4-(3-(trifluoromethyl)phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2704512
CAS No.: 391886-80-9
M. Wt: 408.4
InChI Key: RVEUKUKYSFITQW-UHFFFAOYSA-N
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Description

3-methoxy-N-((5-thioxo-4-(3-(trifluoromethyl)phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-((5-thioxo-4-(3-(trifluoromethyl)phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Benzamide Core: The benzamide moiety is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-((5-thioxo-4-(3-(trifluoromethyl)phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

3-methoxy-N-((5-thioxo-4-(3-(trifluoromethyl)phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-((5-thioxo-4-(3-(trifluoromethyl)phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-N-((5-thioxo-4-(3-(trifluoromethyl)phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide: shares structural similarities with other triazole-containing compounds and benzamide derivatives.

    Benzofuran Triazole Derivatives: These compounds also feature a triazole ring and have similar applications in medicinal chemistry.

    Trifluoromethylated Compounds: The presence of the trifluoromethyl group is a common feature in many pharmaceuticals due to its influence on the compound’s pharmacokinetic properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 3-methoxy-N-((5-thioxo-4-(3-(trifluoromethyl)phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide is a derivative of triazole and thiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C17H16F3N5OSC_{17}H_{16}F_3N_5OS, with a molecular weight of approximately 393.39 g/mol. Its structure includes a methoxy group and a trifluoromethyl phenyl moiety, contributing to its unique chemical properties.

PropertyValue
Molecular FormulaC₁₇H₁₆F₃N₅OS
Molecular Weight393.39 g/mol
Melting PointNot specified
SolubilityNot specified

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the thiazole and triazole rings have demonstrated moderate to good antibacterial and antifungal activities against various strains of bacteria and fungi. The compound's structure suggests potential interactions with microbial enzymes or cell wall synthesis pathways .

Antitumor Activity

The compound has shown promising antitumor activity in several in vitro studies. For example, derivatives with structural similarities have been tested against multiple cancer cell lines, revealing significant cytotoxic effects. A notable study indicated that certain triazole derivatives exhibited IC50 values lower than standard chemotherapy agents like cisplatin against breast cancer cell lines . The presence of the thiazole moiety is critical for enhancing the cytotoxicity of these compounds.

The biological mechanisms underlying the activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in DNA replication and repair in cancer cells.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in tumor cells by modulating Bcl-2 family proteins .
  • Antiviral Properties : Some studies indicate potential antiviral effects against specific viruses, although further research is needed to confirm these findings.

Case Studies

  • Antibacterial Testing : A study evaluated several triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with trifluoromethyl substitutions had enhanced antibacterial activity compared to their non-substituted counterparts .
  • Cytotoxicity Assays : In vitro assays conducted on breast cancer cell lines demonstrated that certain derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics. For instance, one derivative showed an IC50 of 3.3 μM against the MDA-MB-231 cell line .

Properties

IUPAC Name

3-methoxy-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O2S/c1-27-14-7-2-4-11(8-14)16(26)22-10-15-23-24-17(28)25(15)13-6-3-5-12(9-13)18(19,20)21/h2-9H,10H2,1H3,(H,22,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEUKUKYSFITQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2=NNC(=S)N2C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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